Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS 1692461-78-1): A Strategic Trifunctional Scaffold in Advanced Drug Discovery
Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS 1692461-78-1): A Strategic Trifunctional Scaffold in Advanced Drug Discovery
Executive Summary
In modern drug discovery, the rapid assembly of complex, sp3-rich, or densely functionalized heterocyclic scaffolds relies heavily on the availability of highly programmable building blocks. Methyl 2-bromo-3-(chlorosulfonyl)benzoate (CAS: 1692461-78-1) [1] represents a premier example of a trifunctional scaffold. By featuring three distinct, orthogonally reactive sites—a sulfonyl chloride, an aryl bromide, and a methyl ester—this molecule allows chemists to execute sequential, highly controlled derivatizations without the need for intermediate protecting group manipulations.
This technical guide provides an in-depth analysis of the compound’s reactivity profile, field-proven experimental protocols, and the mechanistic causality behind each synthetic step, ensuring a self-validating workflow for researchers.
Physicochemical & Structural Profiling
Understanding the quantitative and physical properties of this scaffold is critical for storage, handling, and reaction design. As a sulfonyl chloride, the compound is inherently moisture-sensitive and must be stored under inert conditions to prevent premature hydrolysis to the corresponding sulfonic acid.
Table 1: Physicochemical Properties & Handling Data
| Property | Value / Description |
| Chemical Name | Methyl 2-bromo-3-(chlorosulfonyl)benzoate |
| CAS Number | 1692461-78-1 |
| Molecular Formula | C8H6BrClO4S |
| Molecular Weight | 313.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Electrophilic Sites | -SO₂Cl (Hard/Fast), -COOMe (Hard/Slow) |
| Nucleophilic Coupling Site | C-Br (Soft, Pd-catalyzed) |
| Storage Conditions | 2-8 °C, strictly anhydrous (Argon/N₂ atmosphere) |
Mechanistic Causality: The Logic of Orthogonal Reactivity
The true value of CAS 1692461-78-1 lies in its orthogonal reactivity . To successfully utilize this building block, reactions must be sequenced based on the inherent electrophilicity and steric environment of each functional group.
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The Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It undergoes rapid nucleophilic attack by primary or secondary amines to form sulfonamides [2]. Because it is highly electrophilic, it must be reacted first to prevent unwanted side reactions during subsequent metal-catalyzed steps.
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The Aryl Bromide (-Br): Positioned ortho to the ester and meta to the sulfonyl group, this site is sterically hindered but electronically activated for oxidative addition. It is perfectly suited for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [3] once the sensitive -SO₂Cl group has been converted to a stable sulfonamide.
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The Methyl Ester (-COOMe): The ester acts as a robust protecting group during the first two steps. It is the least reactive site and requires harsh basic conditions (e.g., LiOH saponification) to be hydrolyzed, making it ideal for late-stage functionalization or intramolecular cyclization.
Workflow demonstrating the orthogonal reactivity of CAS 1692461-78-1.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-correcting, with clear analytical markers to ensure process integrity.
Table 2: Reaction Optimization & Analytical Markers
| Reaction Step | Catalyst/Reagent | Solvent System | Temp (°C) | Key Analytical Marker (LC-MS) |
| Sulfonylation | R-NH₂, DIPEA | DCM | 0 to 25 | [M+H]⁺ shift, loss of Cl isotope pattern |
| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | Isotope pattern shift (loss of Br doublet) |
| Saponification | LiOH·H₂O | THF/MeOH/H₂O | 25 to 50 | [M-H]⁻ shift, loss of 14 Da (-CH₂) |
Protocol A: Chemoselective Sulfonamide Formation
Objective: Convert the chlorosulfonyl group to a sulfonamide without hydrolyzing the methyl ester.
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Causality of Reagents: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile (avoiding the formation of transient, highly reactive sulfene intermediates that lead to dimerization or hydrolysis). Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubility profile.
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Step-by-Step Procedure:
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Dissolve Methyl 2-bromo-3-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.
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Cool the reaction vessel to 0 °C using an ice bath. Rationale: Kinetic control prevents exothermic degradation of the sulfonyl chloride.
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Add DIPEA (2.5 eq) dropwise, followed by the slow addition of the desired primary amine (1.1 eq).
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation (LC-MS & Workup): Quench the reaction with 1N HCl. The acidic workup protonates unreacted amines, dragging them into the aqueous layer. Analyze the organic layer via LC-MS; the disappearance of the starting material mass and the loss of the characteristic chlorine isotope pattern (3:1 ratio) confirms successful conversion.
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the ortho-bromo position.
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Causality of Reagents: The ortho-position is sterically encumbered by both the ester and the newly formed sulfonamide. We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—often the rate-limiting step in hindered cross-couplings [3]. A biphasic Dioxane/H₂O (4:1) system ensures the inorganic base (K₂CO₃) remains dissolved while providing high boiling point characteristics.
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Step-by-Step Procedure:
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Charge a Schlenk flask with the sulfonamide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).
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Add degassed Dioxane/H₂O (4:1, 0.2 M).
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Add Pd(dppf)Cl₂ (0.05 eq). Purge the system with Argon for 10 minutes.
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Heat the mixture to 90 °C for 12 hours.
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Self-Validation (TLC & LC-MS): Monitor via TLC (Hexanes/EtOAc). The product will typically spot lower (more polar) than the bromide starting material. LC-MS will show a distinct loss of the 1:1 Bromine isotope pattern (⁷⁹Br/⁸¹Br), confirming the C-C bond formation.
Applications in Advanced Drug Development
The specific substitution pattern of Methyl 2-bromo-3-(chlorosulfonyl)benzoate makes it an exceptional precursor for the synthesis of complex tricyclic and bicyclic heterocycles, such as benzothiazine derivatives and saccharin-like scaffolds . These structures are privileged motifs in medicinal chemistry, frequently appearing in COX-2 inhibitors, anti-viral agents, and novel oncology therapeutics [2].
By utilizing the ester and the sulfonamide groups in a final intramolecular cyclization step, researchers can rapidly generate conformationally restricted drugs.
Step-by-step cyclization pathway to complex tricyclic scaffolds.
Conclusion
Methyl 2-bromo-3-(chlorosulfonyl)benzoate is not merely a chemical reagent; it is a programmable synthetic platform. By respecting the mechanistic hierarchy of its functional groups—reacting the sulfonyl chloride under kinetic control, leveraging the bromide via transition-metal catalysis, and utilizing the ester for late-stage cyclization—drug development professionals can drastically reduce synthetic steps and improve overall yield in the pursuit of novel therapeutics.
References
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NextSDS. "Methyl 2-bromo-3-(chlorosulfonyl)benzoate — Chemical Substance Information." NextSDS Database, 2024. URL: [Link][1]
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Liu, W., et al. "Recent Advances in the Synthesis of Sulfonamides Intermediates." Pharmaceutical Fronts, 2024; 06(04): e355-e381. URL:[Link][2]
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Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link][3]
